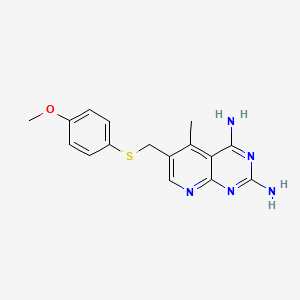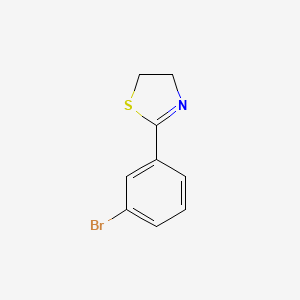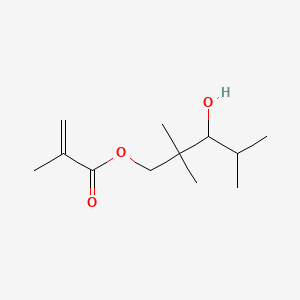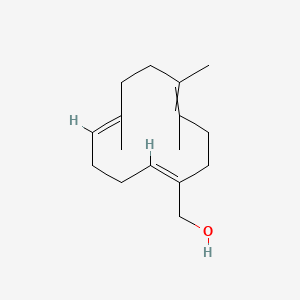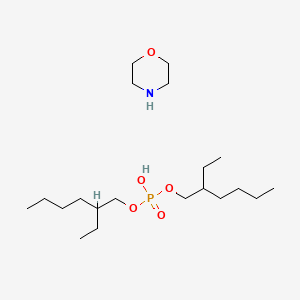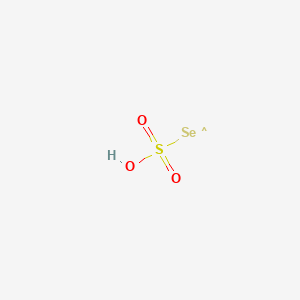
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The difluoro substitutions can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated positions or the butynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the butynyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-methyl-: Similar structure but with a methyl group instead of a trifluoromethyl group.
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-ethyl-: Similar structure but with an ethyl group instead of a trifluoromethyl group.
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethoxy)-: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Propiedades
Número CAS |
214287-74-8 |
|---|---|
Fórmula molecular |
C13H9F5N2O |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
4-but-1-ynyl-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H9F5N2O/c1-2-3-6-12(13(16,17)18)9-8(19-11(21)20-12)5-4-7(14)10(9)15/h4-5H,2H2,1H3,(H2,19,20,21) |
Clave InChI |
WIMGYVJTHCCHKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


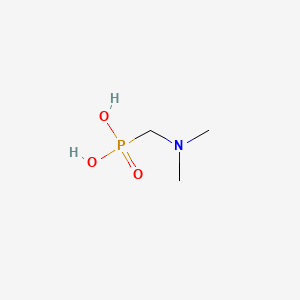
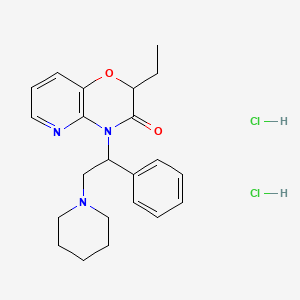
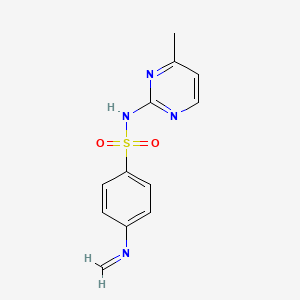
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

